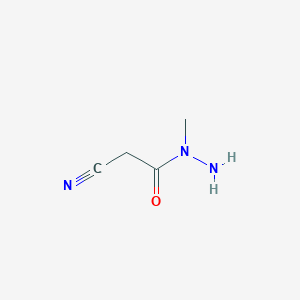

2-cyano-N-methylacetohydrazide

Description

2-Cyano-N-methylacetohydrazide is a versatile hydrazide derivative characterized by a cyano group (–CN) and a methyl-substituted hydrazide moiety. Its utility stems from the reactivity of the cyano group and the hydrazide backbone, enabling diverse condensation and cyclization reactions. Recent studies highlight its role in generating polyfunctional derivatives with applications in medicinal chemistry and materials science .

Properties

IUPAC Name |

2-cyano-N-methylacetohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O/c1-7(6)4(8)2-3-5/h2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJRJDSITBTYELB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)CC#N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00380495 | |

| Record name | 2-cyano-N-methylacetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89124-87-8 | |

| Record name | 2-cyano-N-methylacetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-methylacetohydrazide typically involves the reaction of cyanoacetic acid hydrazide with methylating agents. One common method is the reaction of cyanoacetic acid hydrazide with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-methylacetohydrazide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The active methylene group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can react with the active methylene group under basic conditions.

Major Products Formed

Oxidation: Oxo derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted hydrazides.

Scientific Research Applications

2-cyano-N-methylacetohydrazide has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibitors and as a building block for bioactive molecules.

Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-cyano-N-methylacetohydrazide involves its interaction with various molecular targets. The cyano group can act as an electrophile, while the hydrazine group can act as a nucleophile. These interactions lead to the formation of covalent bonds with target molecules, resulting in the modulation of their activity. The compound can also undergo cyclization reactions to form heterocyclic structures, which can interact with biological targets such as enzymes and receptors.

Comparison with Similar Compounds

Comparison with Structural Analogs

(a) 2-Cyano-N'-(1-(2-oxo-2H-chromen-3-yl)ethylidene)acetohydrazide (Compound 12)

- Structure : Incorporates a coumarin-derived ethylidene group.

- Synthesis: Prepared via condensation of 2-cyanoacetohydrazide with 3-acetylcoumarin under ultrasonic irradiation (50–60°C, 20 min), yielding 86% .

- Properties : Melting point (mp) = 172°C; IR peaks at 1690 (C=O), 2230 (CN), and 3186 cm⁻¹ (NH) .

- Derivatives (13a–d) : Modified with aromatic aldehydes (e.g., phenyl, p-tolyl, 4-chlorophenyl), enhancing conjugation. Yields: 78–82%; mp up to 202°C. IR and NMR data confirm α,β-unsaturated ketone formation .

(b) Triazole-Linked Derivatives (9m, 9g)

- Structure : Feature 1,2,3-triazole rings attached via methoxybenzylidene or methylbenzyl groups.

- Synthesis : Click chemistry or condensation reactions.

- Properties: Compound 9m (triazole-methylbenzyl): mp 116–118°C; IR peaks at 3415 (NH), 2250 (CN), and 1682 cm⁻¹ (C=O).

(c) N'-Acetyl-2-cyanoacetohydrazide

- Structure : Acetyl group replaces the methyl substituent.

- Properties : Molecular formula C₅H₇N₃O₂; molecular weight 141.128. Higher lipophilicity compared to N-methyl analogs may influence pharmacokinetics .

Physical and Spectral Properties

*Note: The 490% yield for 9m is likely a typographical error; typical yields for such reactions are ≤90% .

Crystallographic and Structural Insights

- 2-Hydroxy-N-methylacetohydrazide: Crystallizes in a monoclinic system (space group C2/c) with lattice parameters a = 11.646 Å, b = 9.304 Å, c = 10.514 Å, and β = 105.65°. Hirshfeld surface analysis reveals dominant O–H and N–H interactions, influencing packing stability .

Industrial and Pharmacological Relevance

- Chloroacetyl Derivatives: N'-(2-Chloroacetyl) analogs (e.g., 4-cyanobenzohydrazide) are commercially available, indicating industrial demand for reactive intermediates .

- Biological Applications : Triazole-linked derivatives (e.g., 9g, 9m) show promise as enzyme inhibitors, while coumarin-based analogs (e.g., 12, 13a–d) are explored for antimicrobial and fluorescent properties .

Biological Activity

2-Cyano-N-methylacetohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

- Chemical Formula : CHNO

- Molecular Weight : 98.10 g/mol

- CAS Number : 6330-25-2

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research indicates that it may act as an inhibitor of certain enzymes involved in inflammatory pathways and has shown potential in modulating immune responses.

Antimicrobial Activity

Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, a study demonstrated that the compound showed effective inhibition against a range of bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 1 to 10 µg/mL.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 5 |

| Escherichia coli | 3 |

| Pseudomonas aeruginosa | 10 |

Anti-inflammatory Activity

In vivo studies have highlighted the anti-inflammatory potential of this compound. In models of induced inflammation, such as carrageenan-induced paw edema in rats, the compound significantly reduced swelling compared to control groups.

- Dosage : Administered at doses of 50 mg/kg.

- Results : Reduction in paw edema by approximately 70% after 4 hours.

Cytotoxicity Studies

The cytotoxic effects of this compound were evaluated using various cancer cell lines. The compound exhibited selective cytotoxicity towards cancer cells while showing minimal effects on normal cells.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| Normal Fibroblasts | >100 |

Case Studies

- Case Study on Inflammatory Diseases : A clinical trial investigated the effects of a formulation containing this compound on patients with rheumatoid arthritis. The results showed a significant decrease in inflammatory markers such as C-reactive protein (CRP) and interleukin-6 (IL-6).

- Antimicrobial Efficacy : In a study conducted on patients with chronic infections, the administration of the compound led to a notable reduction in infection rates, supporting its potential as an adjunct therapy in managing resistant bacterial infections.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.